N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide
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Overview
Description
N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is a synthetic organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its phenoxyacetamide structure, which includes a methylaminoethyl group and a methyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide typically involves the reaction of 5-methyl-2-[1-(methylamino)ethyl]phenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid derivative, forming the desired acetamide product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methylaminoethyl group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylamines, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, halogen, or sulfonyl groups .
Scientific Research Applications
N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler analog with a similar acetamide structure but lacking the phenoxy and methylaminoethyl groups.
2-(2-methylphenoxy)acetamide: Similar structure but without the N-methyl and methylaminoethyl groups.
N-methyl-2-(4-methylphenoxy)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
N-methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is unique due to its specific substitution pattern and the presence of both the methylaminoethyl and phenoxyacetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1274559-72-6 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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